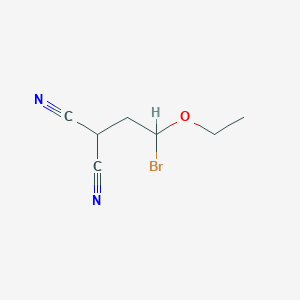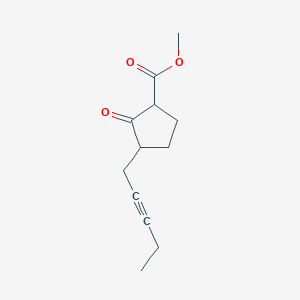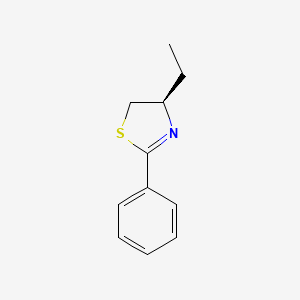![molecular formula C13H9BrF3NOS B15164771 2-Bromo-4-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyridine CAS No. 192447-53-3](/img/structure/B15164771.png)
2-Bromo-4-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyridine is a complex organic compound that features a pyridine ring substituted with bromine, a methylsulfanyl group, and a trifluoromethylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyridine typically involves multiple steps, starting from readily available precursorsThe final step involves the attachment of the trifluoromethylphenoxy group via a coupling reaction, often using a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyridine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-4-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)phenol
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- α-(trifluoromethyl)styrene derivatives
Uniqueness
2-Bromo-4-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyridine is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methylsulfanyl group provides additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
192447-53-3 |
|---|---|
Fórmula molecular |
C13H9BrF3NOS |
Peso molecular |
364.18 g/mol |
Nombre IUPAC |
2-bromo-4-methylsulfanyl-6-[3-(trifluoromethyl)phenoxy]pyridine |
InChI |
InChI=1S/C13H9BrF3NOS/c1-20-10-6-11(14)18-12(7-10)19-9-4-2-3-8(5-9)13(15,16)17/h2-7H,1H3 |
Clave InChI |
NBDGRRQNMYOOOW-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=NC(=C1)Br)OC2=CC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]-](/img/structure/B15164689.png)

![9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl-](/img/structure/B15164701.png)
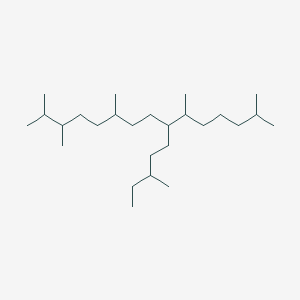
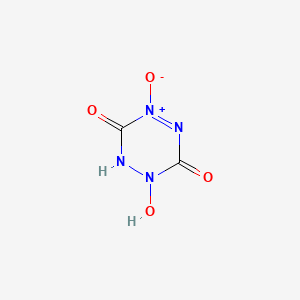
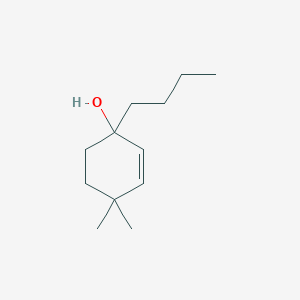


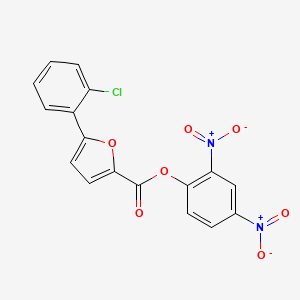
![2-[(4S,6S)-2,2-dimethyl-6-(2-phenylethyl)-1,3-dioxan-4-yl]ethanol](/img/structure/B15164736.png)
